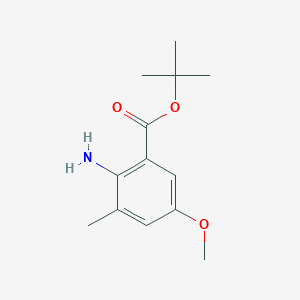

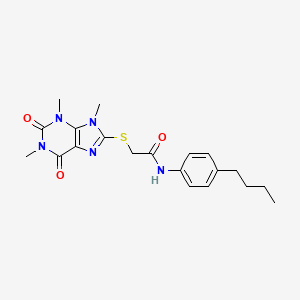

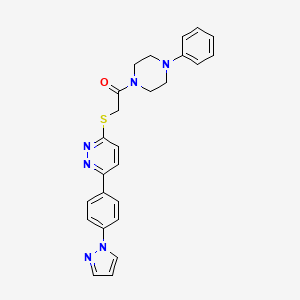

![molecular formula C20H20N2O B2361678 9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one CAS No. 1169705-95-6](/img/structure/B2361678.png)

9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“9-(tert-Butyl)-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one” is a complex chemical compound. It is a cell-permeable protein kinase inhibitor . It selectively and potently targets glycogen synthase kinase 3β, or GSK3β (IC50 = 18 nM) with 100x less inhibitory action against cyclin-dependent kinases (CDKs) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 328.17 g/mol and solubility of 66 mg/mL in DMSO and less than 1 mg/mL in water .

科学的研究の応用

Anti-Cancer Agents

This compound has been studied for its potential as an anti-cancer agent . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Molecular Docking and MD Simulations

The compound has been used in molecular docking and MD simulations . These studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Interaction with Therapeutic Targets

The compound has been found to interact with many therapeutically relevant targets that belong to different types of cell membrane receptors . These interactions were measured on a series of 66 therapeutic targets including receptors, enzymes, and neuromediator transporters .

Affinity Toward Histamine H1 and Serotonin 5-HT2C Receptors

The compound exhibits affinity predominantly toward histamine H1 and serotonin 5-HT2C receptors . This makes it a promising class of potential drugs .

Potential Drug Candidates for Treating Various Diseases

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles represent a very promising class of potential drug candidates for treating various diseases . The most well-known representatives of this class are diazoline and Dimebon, which are widely used as antagonists of H1-histamine receptors owing to their high affinity .

Broad Spectrum of Interaction with Numerous Therapeutic Targets

The compound demonstrates a broad spectrum of interaction with numerous therapeutic targets including receptors related to G-proteins (GPCR), ion channels, and neuromediator transporters .

作用機序

特性

IUPAC Name |

9-tert-butyl-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-20(2,3)12-8-9-17-14(10-12)15-11-18(23)21-16-7-5-4-6-13(16)19(15)22-17/h4-10,22H,11H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBVDCKGYBXQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C2CC(=O)NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

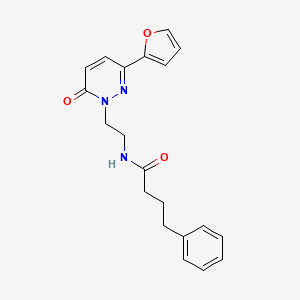

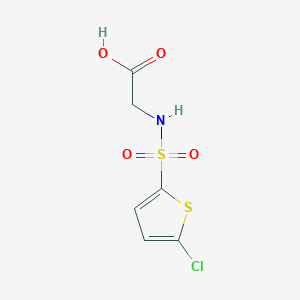

![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)

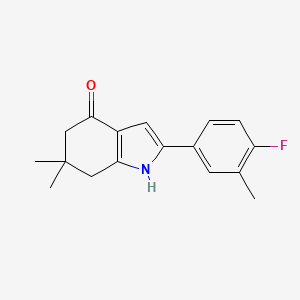

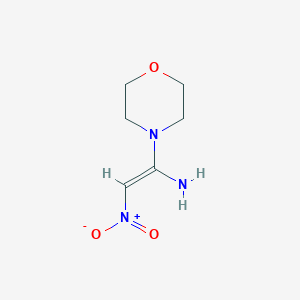

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)

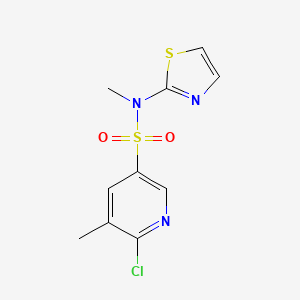

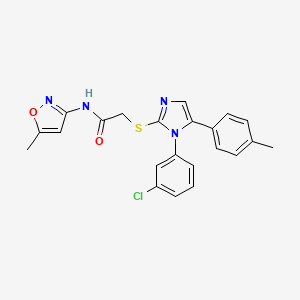

![N-Tert-butyl-2-(7,8-dimethyl-4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2361616.png)

![8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2361617.png)

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B2361618.png)